1-(1-Benzylpiperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps, including reductive amination, amide hydrolysis, and N-alkylation, as described in the synthesis of pyrazolopyridine derivatives . These methods are common in the synthesis of piperazine and benzylpiperidine analogs and could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been characterized using X-ray crystallography, revealing the influence of hydrogen bonds and π-π interactions on the molecular packing . These structural analyses are crucial for understanding the conformation and electronic parameters that may affect the biological activity of these compounds.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the exact compound "1-(1-Benzylpiperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine". However, the synthesis and structural characterization of similar compounds suggest that they can participate in typical organic reactions such as amide bond formation and aromatic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoylpiperidine and piperazine derivatives, such as solubility, bioavailability, and receptor binding affinity, are often determined in the context of their potential pharmacological applications. For instance, a benzoylpiperidine-based compound exhibited good oral bioavailability and plasma triglyceride-lowering effects in an animal model . Similarly, receptor binding assays are used to determine the affinity constants of these compounds for various receptors, which is indicative of their potential as ligands for therapeutic targets .
Wissenschaftliche Forschungsanwendungen
Discovery of G Protein-Biased Dopaminergics
Researchers have explored the synthesis and pharmacological properties of compounds with the structural motif of 1,4-disubstituted aromatic piperazines, demonstrating their ability to act as high-affinity partial agonists at dopamine receptors. The incorporation of specific heterocyclic appendages, such as pyrazolo[1,5-a]pyridine, has led to compounds that preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors. These findings suggest potential therapeutic applications in treating disorders related to dopamine dysregulation, highlighting the compound's relevance in designing novel therapeutics with minimized side effects (Möller et al., 2017).
Antihypertensive and Antiarrhythmic Effects
Another study focused on the synthesis and pharmacological evaluation of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, revealing their significant antiarrhythmic and antihypertensive activities. The presence of a 3-(4-arylpiperazin-1-yl)propyl moiety was crucial for these effects, which were attributed to the compounds' alpha-adrenolytic properties. This research underscores the compound's potential in developing new treatments for cardiovascular diseases, indicating a broad application scope beyond central nervous system disorders (Malawska et al., 2002).
Synthesis and Receptor Binding Assays
The synthesis and in vitro receptor binding assays of pyrazolo[1,5-a]pyridines derivatives have been conducted, demonstrating the potential of such compounds as dopamine receptor ligands. Specifically, variations in the substitution pattern on the benzylpiperazine moiety have led to compounds with differing affinities for dopamine receptors, including D2 and D4. These studies contribute to the understanding of structure-activity relationships and the development of receptor-specific ligands, which can be used in the research and treatment of neurological disorders (Guca, 2014).
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4/c23-22(24,25)19-6-7-21(26-16-19)29-14-12-28(13-15-29)20-8-10-27(11-9-20)17-18-4-2-1-3-5-18/h1-7,16,20H,8-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYZYGCVICMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.